molecular formula C11H12OS2 B080446 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one CAS No. 13636-88-9

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

Cat. No.: B080446
CAS No.: 13636-88-9
M. Wt: 224.3 g/mol
InChI Key: BKRQPGGEQSTJFK-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound with the molecular formula C11H12OS2 It is characterized by the presence of two methylsulfanyl groups attached to the third carbon of a prop-2-en-1-one backbone, with a phenyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one typically involves the reaction of methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate with acetophenone in the presence of sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction affords the desired compound in a yield of approximately 61% . Another method involves the reaction of 3,3-bis(methylsulfanyl)methylenemalononitrile with various aromatic ketones under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The presence of the methylsulfanyl groups and the phenyl ring allows it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one is unique due to the combination of its methylsulfanyl groups and phenyl ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS2/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRQPGGEQSTJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299852
Record name 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13636-88-9
Record name 13636-88-9
Source DTP/NCI
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Record name 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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